molecular formula C14H12FN3O B13373433 N-(4-fluorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine

N-(4-fluorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine

Katalognummer: B13373433
Molekulargewicht: 257.26 g/mol
InChI-Schlüssel: APFWJBHZCQADQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine: is an organic compound that features a fluorobenzyl group and a furyl-pyrazolyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Furyl Group: The furyl group can be introduced via a coupling reaction with a suitable furan derivative.

    Attachment of the Fluorobenzyl Group: The final step involves the alkylation of the pyrazole nitrogen with 4-fluorobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-fluorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N-(4-fluorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine: has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties.

Wirkmechanismus

The mechanism of action of N-(4-fluorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity, while the furyl-pyrazolyl moiety can participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

N-(4-fluorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine: can be compared with similar compounds such as:

    N-(4-chlorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine: The chlorine atom can alter the compound’s reactivity and binding properties.

    N-(4-methylbenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine: The methyl group can affect the compound’s hydrophobicity and metabolic stability.

These comparisons highlight the unique properties of This compound , such as its enhanced binding affinity and specific reactivity.

Eigenschaften

Molekularformel

C14H12FN3O

Molekulargewicht

257.26 g/mol

IUPAC-Name

N-[(4-fluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C14H12FN3O/c15-11-5-3-10(4-6-11)9-16-14-8-12(17-18-14)13-2-1-7-19-13/h1-8H,9H2,(H2,16,17,18)

InChI-Schlüssel

APFWJBHZCQADQR-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C2=CC(=NN2)NCC3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.